
2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane is a chemical compound that belongs to the class of dioxanes It is characterized by the presence of a bromoethyl group attached to the dioxane ring, along with two decyl chains
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane typically involves the reaction of 5,5-didecyl-1,3-dioxane with a bromoethylating agent. One common method is the use of 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反应分析
Types of Reactions
2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form new derivatives.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce functional groups like carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromoethyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water), acidic or basic conditions.
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products
The major products formed from these reactions include various substituted dioxanes, carboxylic acids, ketones, and ethyl derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is employed in the development of novel polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.
Industrial Applications: The compound is used in the production of surfactants, lubricants, and other specialty chemicals.
作用机制
The mechanism of action of 2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane involves its interaction with molecular targets, such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The decyl chains contribute to the compound’s hydrophobicity, facilitating its incorporation into lipid membranes and affecting membrane-associated processes.
相似化合物的比较
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: Similar structure but with shorter alkyl chains, leading to different physical and chemical properties.
2-Bromoethyl acrylate: Contains an acrylate group instead of a dioxane ring, used in polymer synthesis.
(2-Bromoethyl)benzene: Lacks the dioxane ring and decyl chains, used as a building block in organic synthesis.
Uniqueness
2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane is unique due to its combination of a bromoethyl group and long decyl chains attached to a dioxane ring. This structure imparts specific physical properties, such as increased hydrophobicity and stability, making it suitable for applications in various fields, including material science and industrial chemistry.
属性
CAS 编号 |
170025-82-8 |
|---|---|
分子式 |
C26H51BrO2 |
分子量 |
475.6 g/mol |
IUPAC 名称 |
2-(2-bromoethyl)-5,5-didecyl-1,3-dioxane |
InChI |
InChI=1S/C26H51BrO2/c1-3-5-7-9-11-13-15-17-20-26(23-28-25(19-22-27)29-24-26)21-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3 |
InChI 键 |
LLWPKDVBJHCFEH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC1(COC(OC1)CCBr)CCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


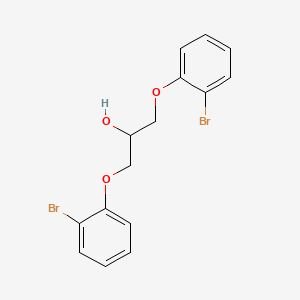
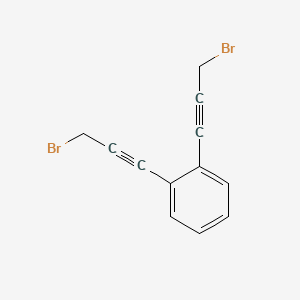
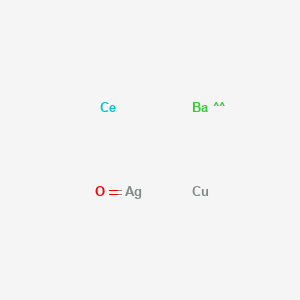
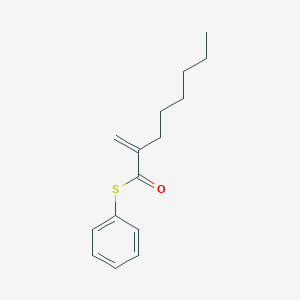
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,11,12,17-hexol](/img/structure/B12563209.png)
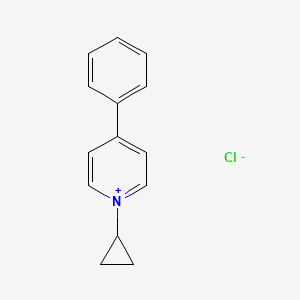
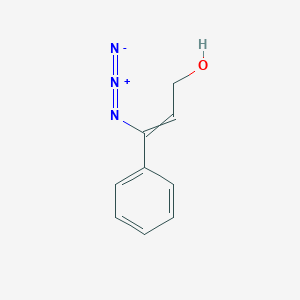
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]cyclohepta-2,4,6-trien-1-one](/img/structure/B12563220.png)
![6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine](/img/structure/B12563227.png)
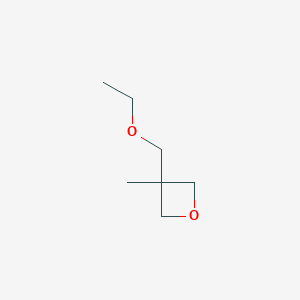
![[1,1'-Biazulene]-3,7-dione](/img/structure/B12563237.png)

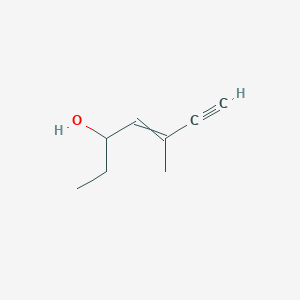
![Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)-](/img/structure/B12563259.png)
